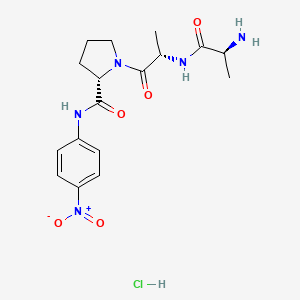

H-Ala-Ala-Pro-pNA . HCl

Übersicht

Beschreibung

H-Ala-Ala-Pro-pNA . HCl, also known as L-alanyl-L-alanyl-L-prolyl-p-nitroanilide hydrochloride, is a chromogenic substrate used primarily in enzymatic assays. This compound is particularly useful for studying the activity of dipeptidyl aminopeptidase enzymes, which play a crucial role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Pro-pNA . HCl typically involves the stepwise coupling of amino acids to form the tripeptide sequence, followed by the attachment of the p-nitroanilide group. The process generally includes:

Coupling of L-alanine and L-alanine: This step is performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).

Addition of L-proline: The dipeptide is then coupled with L-proline using similar reagents and conditions.

Attachment of p-nitroanilide: The final step involves the coupling of the tripeptide with p-nitroaniline, again using DCC and NMM.

Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Primary Hydrolysis Reaction

Enzymatic cleavage by serine proteases (e.g., dipeptidyl peptidase IV, elastase) results in the release of p-nitroaniline (pNA) , a yellow chromophore. The reaction occurs via hydrolysis of the peptide bond between Pro and pNA residues:

The liberated p-nitroaniline absorbs light at 405 nm , allowing real-time quantification of enzyme activity .

Reaction Mechanism

The hydrolysis proceeds through a catalytic triad (Ser-His-Asp) in serine proteases:

-

Substrate binding : The peptide’s Ala-Ala-Pro sequence aligns with the enzyme’s active site.

-

Nucleophilic attack : A serine residue forms an acyl-enzyme intermediate by cleaving the Pro-pNA bond.

-

Release of pNA : Water hydrolyzes the intermediate, releasing pNA and regenerating the enzyme .

Kinetic Parameters

Reaction kinetics follow the Michaelis-Menten model . Representative data from enzyme assays:

| Enzyme | (μM) | (μM/min) | (s⁻¹) | Reference |

|---|---|---|---|---|

| Dipeptidyl peptidase IV | 120 ± 15 | 8.2 ± 0.7 | 45 | |

| Elastase | 85 ± 10 | 6.5 ± 0.5 | 32 |

Key observations :

-

Higher for dipeptidyl peptidase IV indicates greater catalytic efficiency.

-

Substrate specificity varies with enzyme active-site geometry .

pH and Temperature Dependence

Optimal reaction conditions differ by enzyme:

| Parameter | Dipeptidyl peptidase IV | Elastase |

|---|---|---|

| pH optimum | 7.5–8.0 | 8.0–8.5 |

| Temperature optimum | 37°C | 25–30°C |

Activity declines sharply outside these ranges due to enzyme denaturation or altered substrate binding .

Inhibitor Studies

Competitive inhibitors (e.g., sitagliptin for DPP-IV) reduce hydrolysis rates. Example data:

| Inhibitor | (nM) | Enzyme Inhibition (%) |

|---|---|---|

| Sitagliptin | 18 ± 2 | 95 |

| Elastatinal | 50 ± 5 | 85 |

These findings validate H-Ala-Ala-Pro-pNA·HCl’s utility in high-throughput inhibitor screening .

Stability and Storage Conditions

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Substrate for Proteases:

H-Ala-Ala-Pro-pNA · HCl is primarily used as a chromogenic substrate in enzyme activity assays, particularly for dipeptidyl peptidases (DPPs). It allows researchers to measure enzyme kinetics and activity effectively. For instance, it has been employed in studies to characterize DPP-IV, a crucial enzyme in glucose metabolism and a target for diabetes treatment .

Kinetic Studies:

In kinetic studies involving DPP-IV and related enzymes, H-Ala-Ala-Pro-pNA · HCl has facilitated the determination of Michaelis-Menten kinetics. Researchers have utilized this compound to derive critical parameters such as (Michaelis constant) and (maximum rate), which are essential for understanding enzyme behavior under different conditions .

Peptide Synthesis

Synthesis of Peptides:

The compound is also instrumental in peptide synthesis, particularly in studies focusing on the stability of peptide bonds. This application is significant for drug development, where understanding peptide interactions can lead to the design of more effective therapeutic agents .

Biochemical Research

Understanding Protein Interactions:

H-Ala-Ala-Pro-pNA · HCl plays a vital role in biochemical research aimed at elucidating protein interactions and functions. Its use in various assays helps researchers explore cellular processes and signaling pathways, contributing to a deeper understanding of biological mechanisms .

Diagnostic Applications

Disease Marker Assays:

The compound's properties make it suitable for developing diagnostic assays targeting specific disease markers. Its ability to act as a substrate for proteases involved in disease progression enhances diagnostic capabilities in clinical laboratories .

Pharmaceutical Development

Therapeutic Agent Exploration:

The unique structure of H-Ala-Ala-Pro-pNA · HCl allows researchers to explore new therapeutic agents, particularly in oncology and infectious diseases. Its application in drug discovery processes highlights its potential as a lead compound or as part of combinatorial chemistry approaches aimed at developing novel pharmaceuticals .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of H-Ala-Ala-Pro-pNA . HCl involves its hydrolysis by dipeptidyl aminopeptidase enzymes. The enzyme binds to the substrate, facilitating the cleavage of the peptide bond between the proline and p-nitroanilide groups. This reaction releases p-nitroaniline, which can be measured to determine enzyme activity. The molecular targets are the active sites of dipeptidyl aminopeptidase enzymes, and the pathway involves the catalytic mechanism of peptide bond hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Ala-Pro-pNA . HCl: This compound is similar but lacks one alanine residue. It is also used as a substrate for dipeptidyl aminopeptidase assays.

H-Gly-Pro-pNA . HCl: This compound has glycine instead of alanine and is used for similar enzymatic studies.

Uniqueness

H-Ala-Ala-Pro-pNA . HCl is unique due to its specific tripeptide sequence, which provides distinct substrate specificity for certain dipeptidyl aminopeptidase enzymes. This specificity makes it particularly useful for studying enzymes

Biologische Aktivität

H-Ala-Ala-Pro-pNA·HCl, also known as L-alanylleucylprolyl-p-nitroanilide hydrochloride, is a synthetic peptide primarily recognized for its role as a substrate for various enzymes, particularly serine proteases like dipeptidyl peptidase IV (DPP-IV). This compound's biological activity is significant in biochemical research, especially in studying enzyme kinetics and mechanisms.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₃N₅O₅·HCl

- Molecular Weight : Approximately 270.71 g/mol

- Functional Groups : The compound features a p-nitroaniline moiety, which imparts chromogenic properties, making it suitable for spectrophotometric assays.

Target Enzymes :

H-Ala-Ala-Pro-pNA·HCl primarily targets serine proteases, with a notable affinity for DPP-IV. The enzymatic cleavage of this compound occurs at the Ala-Pro bond, resulting in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Biochemical Pathways :

The cleavage of H-Ala-Ala-Pro-pNA·HCl by DPP-IV influences various cellular processes by modulating the availability of bioactive peptides. This interaction is crucial for understanding insulin signaling and glucose metabolism, as DPP-IV plays a significant role in these pathways.

Applications in Research

H-Ala-Ala-Pro-pNA·HCl is widely utilized in several research domains:

-

Enzyme Activity Assays :

It serves as a specific substrate in assays to measure the activity of DPP-IV and other serine proteases. The amount of released pNA is directly proportional to enzyme activity, allowing researchers to assess kinetic parameters effectively . -

Peptide Synthesis :

The compound is employed as a building block in peptide synthesis, enhancing the efficiency of peptide coupling reactions. This application is particularly beneficial in pharmaceutical research focusing on peptide-based drugs . -

Biochemical Studies :

Researchers utilize H-Ala-Ala-Pro-pNA·HCl to investigate protein interactions and functions due to its ability to mimic natural substrates . -

Diagnostic Applications :

The compound can be incorporated into diagnostic kits for detecting specific protease activities in clinical samples, aiding disease diagnosis and monitoring .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of H-Ala-Ala-Pro-pNA·HCl:

-

DPP-IV Activity Measurement :

A study quantified DPP-IV activity by measuring the absorbance of released pNA at 405 nm. The results indicated that enzyme concentration and reaction conditions significantly influenced the rate of hydrolysis . -

Inhibition Studies :

Research has shown that certain analogs of H-Ala-Ala-Pro-pNA can inhibit DPP-IV activity under specific conditions. These findings highlight the regulatory mechanisms within biochemical pathways involving this compound . -

Comparative Analysis with Other Substrates :

Comparative studies with similar substrates such as Gly-Pro-pNA have elucidated differences in enzyme specificity and activity profiles, further establishing the unique role of H-Ala-Ala-Pro-pNA·HCl in enzyme assays .

Summary

H-Ala-Ala-Pro-pNA·HCl is a versatile compound with significant biological activity as a substrate for serine proteases like DPP-IV. Its applications span enzyme kinetics studies, peptide synthesis, and diagnostic development. Ongoing research continues to explore its interactions and effects within various biochemical pathways, underscoring its importance in both fundamental and applied sciences.

| Property | Details |

|---|---|

| Chemical Formula | C₁₇H₂₃N₅O₅·HCl |

| Molecular Weight | ~270.71 g/mol |

| Primary Target | Dipeptidyl Peptidase IV (DPP-IV) |

| Applications | Enzyme assays, peptide synthesis, diagnostics |

| Key Findings | Influences glucose metabolism; serves as a substrate for DPP-IV |

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UWSFXBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.